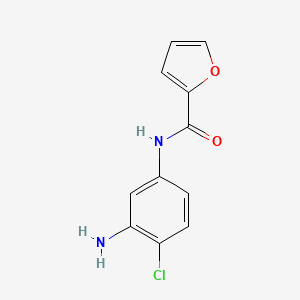

N-(3-amino-4-chlorophenyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-amino-4-chlorophenyl)furan-2-carboxamide is a chemical compound characterized by the presence of an amino group, a chlorine atom, and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-chlorophenyl)furan-2-carboxamide typically involves the reaction of 3-amino-4-chloroaniline with furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise control of reaction parameters, and efficient purification techniques to obtain high yields of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-amino-4-chlorophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of N-(3-amino-4-chlorophenyl)furan-2-carboxamide, particularly against drug-resistant strains of bacteria. For example, a study demonstrated that derivatives of this compound exhibited strong activity against clinically isolated strains such as Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus. The effectiveness was notably pronounced against NDM-positive A. baumannii, surpassing several commercially available antibiotics. The mechanism involved molecular docking studies that indicated stable interactions with bacterial targets, enhancing the understanding of its antibacterial action .

Anticancer Activity

This compound derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications on the furan ring and the amino group significantly influence their cytotoxicity. For instance, specific substitutions led to enhanced apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer agents .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various models, suggesting its potential use in treating inflammatory diseases. Experimental results indicated that this compound could reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation. This activity positions it as a candidate for further research into treatments for conditions like arthritis and other inflammatory disorders .

Mechanistic Studies and Molecular Interactions

Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent. Studies employing molecular dynamics simulations and docking analyses have provided insights into how this compound interacts with various biological targets at the molecular level. These findings not only validate its potential applications but also guide future modifications to enhance efficacy and reduce toxicity .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions, including arylation processes that yield various derivatives with distinct biological profiles. Research has focused on optimizing synthetic routes to improve yield and purity, facilitating the exploration of structure-activity relationships (SAR). The development of novel derivatives is essential for expanding the therapeutic applications of this compound .

Data Summary

Case Studies

- Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of this compound against multiple strains, highlighting its effectiveness against resistant strains and emphasizing the need for further clinical investigations.

- Cytotoxicity in Cancer Models : In vitro assays demonstrated that specific derivatives significantly inhibited proliferation in breast and lung cancer cell lines, suggesting a pathway towards developing targeted cancer therapies.

- Inflammation Reduction : A model using lipopolysaccharide (LPS)-induced inflammation showed that treatment with this compound led to a marked decrease in inflammatory markers, supporting its potential therapeutic role.

Wirkmechanismus

The mechanism of action of N-(3-amino-4-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom and furan ring contribute to its overall reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide

- N-(3-Amino-4-chlorophenyl)-2-(2,4-di-tert-pentylphenoxy)acetamide

- N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide

Uniqueness

N-(3-amino-4-chlorophenyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds. The furan ring can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

N-(3-amino-4-chlorophenyl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies. The compound's unique structure, characterized by the presence of a furan ring and specific substituents, contributes to its reactivity and interactions with various biological targets.

Chemical Structure and Properties

This compound features a furan ring that enhances its reactivity and potential interactions with biological targets. The presence of the amino group allows for hydrogen bonding, while the chlorine atom and the furan moiety contribute to its overall molecular behavior .

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to several pharmacological effects.

Key Mechanisms

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various pathogens. Its mechanism involves disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

- Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms such as DNA fragmentation and inhibition of anti-apoptotic proteins .

- Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Biochemical Pathways Affected

The compound's interaction with biological targets leads to downstream effects in several pathways:

- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs).

- Apoptosis : Activation of caspases and mitochondrial pathways.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were measured as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Bacillus cereus | 15 |

These results indicate that the compound has potent antibacterial properties, particularly against Gram-positive bacteria .

Anticancer Activity

In vitro studies assessed the anticancer potential against different cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (hepatocellular carcinoma). The results are summarized in the table below:

| Compound | Cell Line | % Viability after 48h |

|---|---|---|

| This compound | HepG2 | 35.01 |

| MCF-7 | 41.81 | |

| Huh-7 | 39.22 |

The data suggest that this compound significantly reduces cell viability in these cancer cell lines, indicating its potential as a chemotherapeutic agent .

Case Study 1: Anticancer Mechanism Exploration

A detailed study investigated the apoptotic mechanisms induced by this compound in colon cancer cells. The study reported a significant increase in DNA fragmentation in treated cells compared to controls, suggesting that the compound effectively triggers apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of this compound against multi-drug resistant strains. The findings highlighted its effectiveness in inhibiting growth at lower concentrations than traditional antibiotics, showcasing its potential as an alternative treatment option .

Eigenschaften

IUPAC Name |

N-(3-amino-4-chlorophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEYDJPZTRKYKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.